Methyl 2-chloro-5-(5-hydroxypyridin-3-yl)benzoate
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Overview
Description
Methyl 2-chloro-5-(5-hydroxypyridin-3-yl)benzoate is a chemical compound with the molecular formula C13H10ClNO3. It is known for its unique structure, which includes a chlorinated benzoate ester linked to a hydroxypyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-(5-hydroxypyridin-3-yl)benzoate typically involves the esterification of 2-chloro-5-(5-hydroxypyridin-3-yl)benzoic acid with methanol in the presence of a suitable catalyst. Common catalysts for this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-(5-hydroxypyridin-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the benzoate ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 2-chloro-5-(5-oxopyridin-3-yl)benzoate.
Reduction: Formation of 2-chloro-5-(5-hydroxypyridin-3-yl)benzyl alcohol.
Substitution: Formation of 2-amino-5-(5-hydroxypyridin-3-yl)benzoate or 2-thio-5-(5-hydroxypyridin-3-yl)benzoate.
Scientific Research Applications
Methyl 2-chloro-5-(5-hydroxypyridin-3-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-(5-hydroxypyridin-3-yl)benzoate involves its interaction with specific molecular targets. The hydroxypyridine moiety can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the chlorinated benzoate ester can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-(3-hydroxypyridin-2-yl)benzoate
- Methyl 2-chloro-4-(5-hydroxypyridin-2-yl)benzoate
- Methyl 2-chloro-5-(5-hydroxypyridin-4-yl)benzoate
Uniqueness
Methyl 2-chloro-5-(5-hydroxypyridin-3-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the hydroxyl group on the pyridine ring influences its reactivity and interaction with other molecules, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
methyl 2-chloro-5-(5-hydroxypyridin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-13(17)11-5-8(2-3-12(11)14)9-4-10(16)7-15-6-9/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXEJHVUODBIHHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CN=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683193 |
Source
|
Record name | Methyl 2-chloro-5-(5-hydroxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261996-87-5 |
Source
|
Record name | Methyl 2-chloro-5-(5-hydroxypyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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